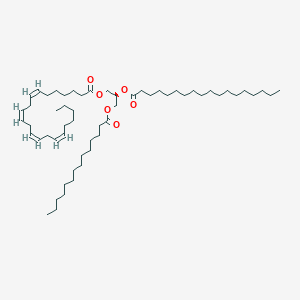
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is a complex lipid molecule It is characterized by its long-chain polyunsaturated fatty acid structure, which includes stearoyloxy and tetradecanoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate typically involves esterification reactions. The process begins with the preparation of the polyunsaturated fatty acid backbone, followed by the attachment of stearoyloxy and tetradecanoyloxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can modify the double bonds in the polyunsaturated fatty acid chain.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated fatty acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is used as a model compound to study lipid behavior and interactions. Its complex structure makes it suitable for investigating esterification and hydrolysis reactions.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. Its polyunsaturated fatty acid chains are important for maintaining membrane fluidity and integrity.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anti-cancer properties. Its ability to modulate lipid signaling pathways makes it a candidate for therapeutic development.
Industry
Industrially, this compound is used in the formulation of specialized lubricants and surfactants. Its unique chemical properties make it valuable in applications requiring high stability and performance.
Mécanisme D'action
The mechanism of action of (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate involves its interaction with lipid membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also interacts with specific enzymes and receptors involved in lipid metabolism and signaling, modulating various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7Z,10Z,13Z,16Z)-(S)-2-(Oleoyloxy)-3-(palmitoyloxy)propyl docosa-7,10,13,16-tetraenoate
- (7Z,10Z,13Z,16Z)-(S)-2-(Linoleoyloxy)-3-(myristoyloxy)propyl docosa-7,10,13,16-tetraenoate
Uniqueness
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is unique due to its specific combination of stearoyloxy and tetradecanoyloxy groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with lipid membranes, which are not observed in similar compounds.
Propriétés
Formule moléculaire |
C57H102O6 |
|---|---|
Poids moléculaire |
883.4 g/mol |
Nom IUPAC |
[(2S)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-24-26-27-28-29-31-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-30-25-23-20-17-14-11-8-5-2/h16,19,24,26,28-29,32,35,54H,4-15,17-18,20-23,25,27,30-31,33-34,36-53H2,1-3H3/b19-16-,26-24-,29-28-,35-32-/t54-/m0/s1 |
Clé InChI |
XEOFILXSSITART-MCSSEQPZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
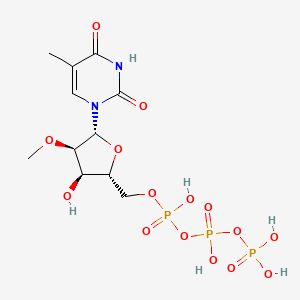
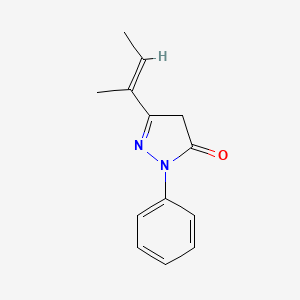

![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
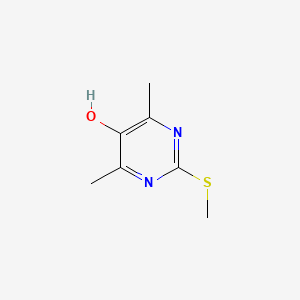
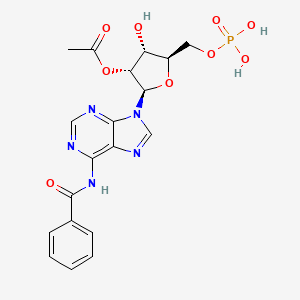
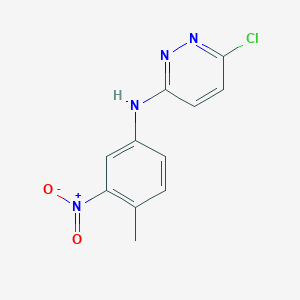
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)
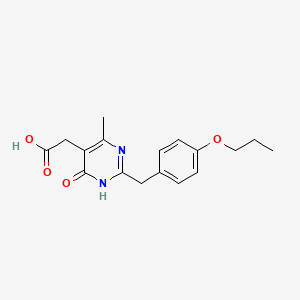
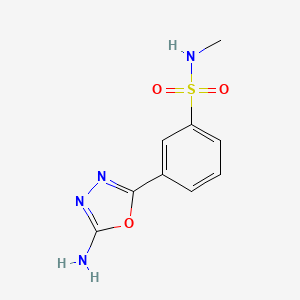
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
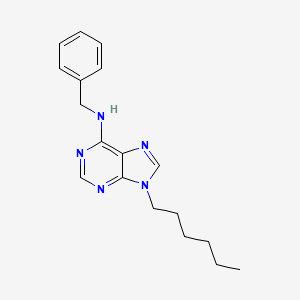
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
